![molecular formula C13H9ClN2O3 B14304728 2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol CAS No. 117215-81-3](/img/structure/B14304728.png)
2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol is an organic compound characterized by its unique structure, which includes a chloro-substituted phenol and a nitrophenyl group connected through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol typically involves the condensation reaction between 4-nitroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and a few drops of glacial acetic acid. The mixture is refluxed for about 6 hours, and the product is obtained after the evaporation of the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent use, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Applications De Recherche Scientifique
2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloro and phenol groups can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-nitrophenol: Similar structure but lacks the methylene bridge and imine group.
2-Nitro-4-chlorophenol: Another similar compound with different substitution patterns.
Propriétés
Numéro CAS |
117215-81-3 |
|---|---|
Formule moléculaire |
C13H9ClN2O3 |
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
2-chloro-4-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-7-10(3-6-13(12)17)15-8-9-1-4-11(5-2-9)16(18)19/h1-8,17H |
Clé InChI |
FTUMDSKPHKDQKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


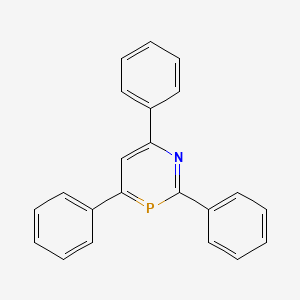

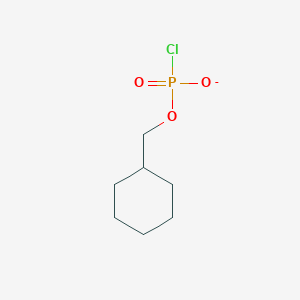
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
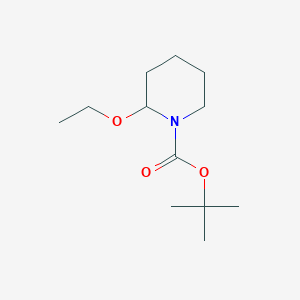
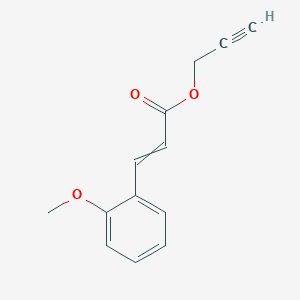
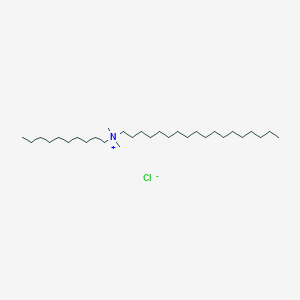
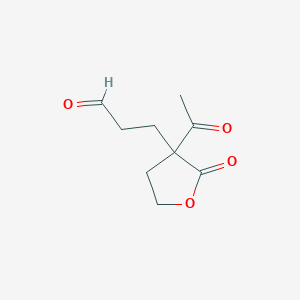
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
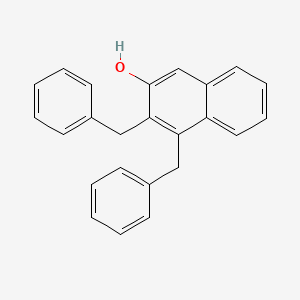
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

